- Acetylene derivatives as kinase inhibitors as and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 943320-47-6 (3-ethynylimidazo[1,2-a]pyrazine)
![3-ethynylimidazo[1,2-a]pyrazine structure](https://fr.kuujia.com/scimg/cas/943320-47-6x500.png)
943320-47-6 structure
Nom du produit:3-ethynylimidazo[1,2-a]pyrazine
Numéro CAS:943320-47-6
Le MF:C8H5N3
Mégawatts:143.145400762558
MDL:MFCD17016048
CID:1122414
PubChem ID:72207272
3-ethynylimidazo[1,2-a]pyrazine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-ethynyl-Imidazo[1,2-a]pyrazine
- 3-ethynylimidazo[1,2-a]pyrazine
- LLYBBCIBNZDXHV-UHFFFAOYSA-N
- PB11593
- FCH1143714
- AX8264265
- 3-Ethynylimidazo[1,2-a]pyrazine (ACI)
- 943320-47-6
- DA-23618
- AKOS025403979
- CS-0053865
- P12067
- CS-15841
- SCHEMBL589458
-
- MDL: MFCD17016048
- Piscine à noyau: 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H
- La clé Inchi: LLYBBCIBNZDXHV-UHFFFAOYSA-N
- Sourire: C#CC1N2C(C=NC=C2)=NC=1
Propriétés calculées
- Qualité précise: 143.048347172g/mol
- Masse isotopique unique: 143.048347172g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 193
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 30.2
- Le xlogp3: 1
3-ethynylimidazo[1,2-a]pyrazine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1095837-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$500 | 2024-05-23 | |
eNovation Chemicals LLC | D632854-1g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
$800 | 2024-05-24 | |
eNovation Chemicals LLC | D632854-5g |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 5g |
$2100 | 2024-05-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03210-1G |
3-ethynylimidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 1g |
¥ 2,158.00 | 2023-04-12 | |
Aaron | AR00IIR9-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$75.00 | 2025-02-10 | |
1PlusChem | 1P00IIIX-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 97% | 250mg |
$176.00 | 2024-04-19 | |
Ambeed | A518441-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A518441-250mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 250mg |
$166.0 | 2024-04-16 | |
Ambeed | A518441-1g |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 98% | 1g |
$339.0 | 2024-04-16 | |
A2B Chem LLC | AI63017-100mg |
3-Ethynyl-imidazo[1,2-a]pyrazine |
943320-47-6 | 95% | 100mg |
$56.00 | 2024-07-18 |
3-ethynylimidazo[1,2-a]pyrazine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; cooled; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 3 h, rt
Référence
- Preparation of heteroaryl alkyne derivatives as kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt
Référence
- Deuterated acetylenic derivative as protein kinase inhibitors useful in treatment of cancer and its preparation, China, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- Methods and compositions for treating Parkinson's disease, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 1 h, rt
1.3 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; rt → 60 °C; overnight, 60 °C; 60 °C → rt
1.4 Reagents: Water
1.5 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran , Water ; rt; 2 h, rt
Référence
- Preparation of acetylene derivatives having antineoplastic activity, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- Methods and compositions for RAF kinase mediated diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- Preparation of bicyclic heteroaryl alkynyl arenes as protein kinase inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 45 min, 120 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 45 min, rt
Référence
- Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening PlatformJournal of Medicinal Chemistry, 2013, 56(7), 3033-3047,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt
Référence
- Methods and compositions for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
3-ethynylimidazo[1,2-a]pyrazine Raw materials
- Imidazo[1,2-a]pyrazine, 3-[2-(trimethylsilyl)ethynyl]-
- 3-Iodoimidazo[1,2-a]pyrazine
- 3-Bromoimidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrazine
- ethynyltrimethylsilane
3-ethynylimidazo[1,2-a]pyrazine Preparation Products
3-ethynylimidazo[1,2-a]pyrazine Littérature connexe
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:943320-47-6)3-ethynylimidazo[1,2-a]pyrazine

Pureté:99%
Quantité:1g
Prix ($):305.0